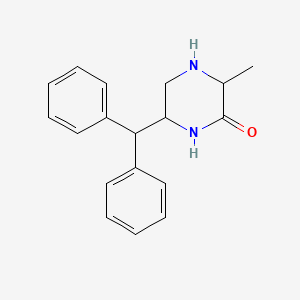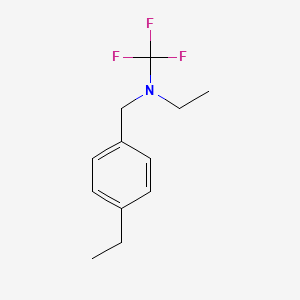
2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene is an organic compound with the molecular formula C9H10FNO It is a derivative of benzene, characterized by the presence of a fluorine atom, three methyl groups, and a nitroso group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene typically involves the nitration of 2-Fluoro-1,3,5-trimethylbenzene followed by the reduction of the nitro group to a nitroso group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reduction can be achieved using reagents such as iron powder and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: 2-Fluoro-1,3,5-trimethyl-4-nitrobenzene.
Reduction: 2-Fluoro-1,3,5-trimethyl-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorine atom and methyl groups contribute to the compound’s stability and specificity in binding to its targets.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-1,3,5-trimethylbenzene: Lacks the nitroso group, making it less reactive.
2-Fluoro-1,3,5-trimethyl-4-nitrobenzene: Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
2-Fluoro-1,3,5-trimethyl-4-aminobenzene:
Uniqueness: 2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable tool in biochemical research and drug development.
Eigenschaften
CAS-Nummer |
52547-96-3 |
|---|---|
Molekularformel |
C9H10FNO |
Molekulargewicht |
167.18 g/mol |
IUPAC-Name |
2-fluoro-1,3,5-trimethyl-4-nitrosobenzene |
InChI |
InChI=1S/C9H10FNO/c1-5-4-6(2)9(11-12)7(3)8(5)10/h4H,1-3H3 |
InChI-Schlüssel |
MEZVALRJGGKMFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1N=O)C)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
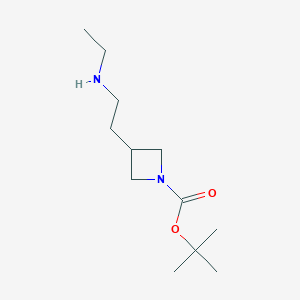
![1,2,3,4-Tetramethyldibenzo[b,d]furan](/img/structure/B13960693.png)

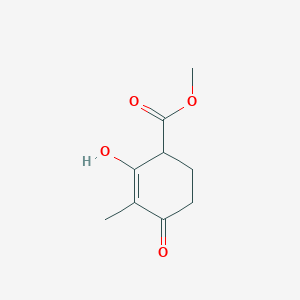
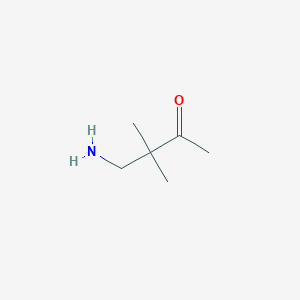
![(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B13960728.png)



